2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one
Overview
Description
2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one, also known as MMPP, is a synthetic compound with a wide range of applications in scientific research. It is a pyrrolidine derivative, which is a type of cyclic amine, and it is used in the synthesis of a variety of compounds. MMPP is used to study the physiological effects of compounds and to investigate their biochemical mechanisms of action. It is also used as a model compound in laboratory experiments, as it is relatively easy to synthesize and has a wide range of potential uses.
Scientific Research Applications
Spectroscopic Identification and Derivatization
2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one has been identified in studies involving novel hydrochloride salts of cathinones. Research by Nycz, Paździorek, Małecki, and Szala (2016) utilized a combination of GC-MS, IR, NMR, and electronic absorption spectroscopy for its identification. They also explored thionation and amination reactions for further characterization of cathinones including this compound (Nycz, Paździorek, Małecki, & Szala, 2016).
Pharmacological Characterization
Grimwood et al. (2011) studied a closely related compound, PF-04455242, which is a κ-opioid receptor antagonist showing potential for the treatment of depression and addiction disorders. This research highlights the pharmacological significance of similar compounds in understanding and potentially treating mental health conditions (Grimwood et al., 2011).
Synthetic Applications in Antibiotic Development
Lall et al. (2012) described the stereoselective synthesis of a closely related compound as a key intermediate in the preparation of fluoroquinolone antibiotics. This highlights the relevance of such compounds in the synthesis of crucial pharmaceuticals (Lall, Hoge, Tran, et al., 2012).
X-ray Structures and Computational Studies
Research by Nycz, Małecki, Zawiazalec, and Paździorek (2011) involved the determination of structures of similar cathinones through X-ray diffraction and NMR spectroscopy. Their work contributes to the structural understanding of compounds like 2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Anticancer Activity in Derivatives
Hadiyal et al. (2020) investigated the synthesis of polysubstituted 4H-Pyran derivatives, including compounds related to 2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one, and evaluated their anticancer activity. This underscores the potential of such compounds in cancer research (Hadiyal, Parmar, Kalavadiya, et al., 2020).
properties
IUPAC Name |
2-(methylamino)-1-pyrrolidin-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(9-2)8(11)10-5-3-4-6-10/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOMLSXGBGDLRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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